N1-Linkage Chemistry: N-Alkoxy (N–O–CH₂) vs. N-Benzyl (N–CH₂) Impact on Hydrogen-Bonding Capacity
CAS 868678-80-2 possesses an N1-(2-fluorobenzyl)oxy substituent featuring an N–O–CH₂–aryl linkage. This N-alkoxy group introduces a hydrogen-bond acceptor (HBA) oxygen atom directly attached to the pyridone nitrogen, increasing the formal HBA count from 3 (in N-benzyl analogs such as N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) to 4 [1]. In 2-oxo-1,2-dihydropyridine systems, the N-hydroxy/N-alkoxy motif is a recognized pharmacophoric element in HIV integrase strand transfer inhibitors (INSTIs), where the N–O–metal chelation is essential for target engagement [2]. The N-alkoxy oxygen alters the electron density distribution on the pyridone ring compared to N-benzyl analogs, as evidenced by distinct ¹H-NMR chemical shifts for the pyridone C4 and C5 protons (predicted δ 6.2–6.5 ppm for N-alkoxy vs. δ 5.8–6.1 ppm for N-benzyl derivatives) [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 4 HBA (N-alkoxy O, amide C=O, pyridone C=O, amide N–H) |
| Comparator Or Baseline | 3 HBA for N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (N-benzyl analog; loses the N-alkoxy oxygen) |
| Quantified Difference | +1 HBA (33% increase); altered HBA spatial geometry due to N–O bond vector orientation |
| Conditions | Computational pharmacophore modeling; 2-oxo-1,2-dihydropyridine core scaffold comparison |
Why This Matters
The additional HBA and altered geometry at N1 can fundamentally change protein-ligand recognition—particularly for metal-dependent targets (e.g., integrases, kinases)—meaning N-benzyl analogs are unlikely to recapitulate the binding mode of CAS 868678-80-2.
- [1] Lv X, et al. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules. 2018;23(7):1782. doi:10.3390/molecules23071782. PMID: 30029550. View Source
- [2] Zhao XZ, et al. Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. J Med Chem. 2014;57(12):5194–5207. doi:10.1021/jm5001908. View Source
